Methyl 4-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 4-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with a 2-methoxyethoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-methoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-methoxyethoxy)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(2-methoxyethoxy)benzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed:
Oxidation: 4-(2-methoxyethoxy)benzoic acid.
Reduction: 4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(2-methoxyethoxy)benzoate is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of esterified benzoic acid derivatives on cellular processes. It is also employed in the development of new biochemical assays .
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the formulation of topical medications and as a preservative in pharmaceutical products .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It is also utilized as a solvent in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-(2-methoxyethoxy)benzoic acid, which can then interact with cellular enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Methyl 4-(2-ethoxyethoxy)benzoate: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Methyl 4-(2-hydroxyethoxy)benzoate: Contains a hydroxyethoxy group, which affects its solubility and reactivity.
Methyl 4-(2-methoxypropoxy)benzoate: Substituted with a methoxypropoxy group, leading to different chemical and physical properties.
Uniqueness: Methyl 4-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and substitution reactions. Its methoxyethoxy group also provides steric hindrance, influencing its interaction with other molecules.
Biological Activity
Methyl 4-(2-methoxyethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Chemical Formula : C₁₅H₁₈O₃
- Molecular Weight : 250.30 g/mol
The compound features a benzoate structure with a methoxyethoxy substituent, which is believed to enhance its solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting their cellular processes. The presence of the methoxyethoxy group may enhance interaction with microbial membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
-
Anti-inflammatory Research :
- In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory properties. The compound effectively downregulated the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .
- Toxicological Assessment :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methyl 4-(2-hydroxyethoxy)benzoate | C₁₅H₁₈O₃ | Exhibits antioxidant properties |
Methyl salicylate | C₈H₈O₃ | Known for analgesic and anti-inflammatory effects |
Methyl 2-chloro-4-(2-methoxyethoxy)benzoate | C₁₅H₁₇ClO₃ | Enhanced reactivity due to chlorine substitution |
This table illustrates how variations in functional groups can influence biological activity and reactivity.
Properties
IUPAC Name |
methyl 4-(2-methoxyethoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICGBQSMTKKKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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